4-Chlorobut-2-yn-1-yl 4-nitrobenzoate
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Overview
Description
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is an organic compound with the molecular formula C11H8ClNO4. It is a derivative of benzoic acid and contains both a nitro group and a chlorinated alkyne moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chlorobut-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Reduction: The major product is 4-aminobut-2-yn-1-yl 4-nitrobenzoate.
Oxidation: Products include diketones and carboxylic acids.
Scientific Research Applications
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-yl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobut-2-yn-1-yl benzoate: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitrobenzyl chloride: Contains a nitro group but lacks the alkyne moiety, limiting its reactivity in cycloaddition reactions.
4-Chlorobut-2-yn-1-yl acetate: Contains an acetate group instead of a benzoate group, affecting its esterification properties.
Uniqueness
4-Chlorobut-2-yn-1-yl 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorinated alkyne moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications in scientific research.
Properties
CAS No. |
61273-13-0 |
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Molecular Formula |
C11H10ClNO5 |
Molecular Weight |
271.65 g/mol |
IUPAC Name |
4-chlorobut-2-yn-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H5ClO/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-1-2-4-6/h1-4H,(H,9,10);6H,3-4H2 |
InChI Key |
SHWHEUQBAMTOGX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC#CCCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C#CCCl)O |
solubility |
not available |
Origin of Product |
United States |
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